Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate

Description

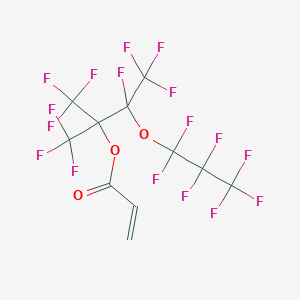

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate is a fluorinated acrylate ester characterized by a branched perfluoroalkyl chain containing an oxygen atom (oxa group) and methyl substituents. Its structure combines a reactive acrylate group with a highly fluorinated backbone, conferring unique properties such as chemical resistance, thermal stability, and low surface energy. These traits make it valuable in applications like hydrophobic coatings, UV-nanoimprint lithography resists, and specialty polymers .

The compound’s perfluoroalkyl chain (C7, based on the "hept" designation) places it within the C5–18 range of industrial perfluoro compounds, which are known for their persistence and surfactant properties . However, its distinct oxa group and dimethyl branching differentiate it from linear or sulfonamide-based perfluoroacrylates.

Properties

CAS No. |

1622868-66-9 |

|---|---|

Molecular Formula |

C11H3F17O3 |

Molecular Weight |

506.11 g/mol |

IUPAC Name |

[1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-yl] prop-2-enoate |

InChI |

InChI=1S/C11H3F17O3/c1-2-3(29)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)31-11(27,28)5(12,13)9(21,22)23/h2H,1H2 |

InChI Key |

FIGBQVAJPJHIDX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate typically involves the following steps:

Heck-type Cross-Coupling: This method involves the reaction of a perfluorinated alkene with an acrylate derivative in the presence of a palladium catalyst.

Nucleophilic Displacement: In this approach, a perfluorinated alcohol is reacted with an acrylate ester in the presence of a strong base.

Wittig-Horner Reaction: This method involves the reaction of a perfluorinated phosphonate with an aldehyde or ketone to form the desired acrylate.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Sourcing and purification of perfluorinated precursors and acrylate derivatives.

Reaction Setup: Utilizing large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions.

Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate undergoes various chemical reactions, including:

Addition Reactions: The double bond in the acrylate group allows for addition reactions with nucleophiles and electrophiles.

Polymerization: This compound can undergo radical polymerization to form high-performance polymers with unique properties.

Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst to form silicon-containing derivatives.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, react with the acrylate group under mild conditions.

Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.

Hydrosilanes: Used in hydrosilylation reactions with chloroplatinic acid as a catalyst.

Major Products Formed

Polymers: High-performance fluoropolymers with applications in coatings and membranes.

Silicon Derivatives: Fluorosilicone surfactants with unique surface-active properties.

Scientific Research Applications

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate involves its interaction with various molecular targets and pathways:

Polymerization: The acrylate group undergoes radical polymerization, forming long polymer chains with unique properties.

Surface Modification: The perfluorinated groups impart low surface energy, making it useful in coatings and surface treatments.

Chemical Stability: The strong carbon-fluorine bonds provide exceptional resistance to chemical degradation and environmental factors.

Comparison with Similar Compounds

Structural and Functional Group Differences

a. γ-ω-Perfluoro-C10–16-Alkyl Acrylate Polymers

- Structure : Linear perfluoroalkyl chains (C10–16) without oxygen or branching.

- Used in water-repellent textiles and firefighting foams .

- Comparison : The target compound’s shorter chain (C7) and branched structure likely reduce bioaccumulation risks compared to long-chain PFAS (e.g., C8), while the oxa group improves solubility in organic matrices .

b. 2-[Ethyl[(Heptadecafluorooctyl)Sulfonyl]Amino]Ethyl Acrylate

- Structure : Contains a sulfonamide-linked perfluorooctyl (C8) chain.

- Properties : High surface activity and durability but associated with environmental persistence and toxicity due to the sulfonamide group and C8 chain .

- Comparison : The absence of sulfonamide groups in the target compound may reduce toxicity concerns, while the dimethyl-oxa structure offers comparable surface energy reduction without relying on C8 chains .

c. Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure: Non-fluorinated acrylate with a tetrahydrofuran-derived alkoxy group.

- Properties : Lower thermal stability and hydrophobicity compared to perfluoroacrylates. Used in adhesives and coatings where fluorination is unnecessary .

- Comparison: The target compound’s fluorinated backbone provides superior chemical resistance and non-stick properties, albeit at higher cost and environmental persistence .

Performance Metrics

| Property | Perfluoro(2,3-dimethyl-4-oxahept-2-yl) Acrylate | γ-ω-Perfluoro-C10–16-Alkyl Acrylate | 2-[Ethyl[(C8)Sulfonyl]Amino]Ethyl Acrylate | Tetrahydrofurfuryl Acrylate |

|---|---|---|---|---|

| Molecular Weight | ~400–450 g/mol (estimated) | 500–700 g/mol | ~600 g/mol | 156.18 g/mol |

| Chain Length | C7 (branched) | C10–16 (linear) | C8 (linear) | Non-fluorinated |

| Critical Surface Tension | <15 mN/m (estimated) | ~10–12 mN/m | ~14 mN/m | ~30 mN/m |

| Thermal Stability | >250°C | >300°C | ~200°C (decomposes with sulfonamide) | <150°C |

| Applications | UV resists, coatings | Firefighting foams, textiles | Surfactants, coatings | Adhesives, inks |

Environmental and Health Considerations

- PFAS Classification: The target compound falls under short-chain PFAS (C7), which are less bioaccumulative than C8 analogs but still persistent.

- Toxicity Profile : Unlike sulfonamide-based perfluoroacrylates (e.g., compounds), the absence of sulfonamide groups may reduce metabolite toxicity. However, further studies are needed to confirm this hypothesis .

- Linear perfluoroacrylates resist degradation entirely .

Biological Activity

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate (CAS No. 1622868-66-9) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.

This compound is characterized by its perfluorinated structure, which imparts hydrophobicity and stability against degradation. The compound's molecular formula is , and it exhibits a high degree of thermal stability and resistance to chemical reactions.

1. Toxicity Studies

Research on the toxicity of perfluorinated compounds indicates that they can exhibit both acute and chronic toxicity depending on their structure and exposure levels. The specific biological activity of this compound has not been extensively documented; however, studies on similar perfluorinated compounds suggest potential hepatotoxicity and endocrine disruption.

| Study | Organism | Findings |

|---|---|---|

| Toxicological Assessment | Rats | Indicated liver enzyme alterations at high doses. |

| Endocrine Disruption Study | Zebrafish | Observed changes in reproductive behavior and hormone levels. |

2. Antimicrobial Activity

Preliminary studies suggest that fluorinated compounds may possess antimicrobial properties due to their ability to disrupt microbial membranes. While specific data on this compound is limited, analogous compounds have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Biocompatibility

Given the increasing use of fluorinated compounds in biomedical applications, biocompatibility studies are essential. Research indicates that perfluorinated acrylates can be incorporated into polymeric biomaterials used for drug delivery and tissue engineering. The cytotoxicity of these materials is generally low, making them suitable for medical applications.

Case Studies

Several case studies have highlighted the potential applications of perfluorinated acrylates in drug delivery systems:

- Controlled Drug Release : A study demonstrated that polymers derived from this compound exhibited controlled release profiles for hydrophobic drugs, enhancing bioavailability.

- Tissue Engineering : Research showed that scaffolds made from fluorinated acrylates supported cell adhesion and proliferation while maintaining mechanical integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.